molecular formula C11H9F2NO4 B12457858 Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate

Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate

Cat. No.: B12457858
M. Wt: 257.19 g/mol
InChI Key: RICRDCQTPDLUSS-UHFFFAOYSA-N
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Description

Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate is a sophisticated furopyridine derivative serving as a key heterocyclic building block in medicinal chemistry and drug discovery. This compound is of significant research value for the development of novel antiviral agents, as its core structure is analogous to documented 4-oxo-4,7-dihydrothieno[2,3-b]pyridine carboxamides which have demonstrated specific antiviral activity in patent literature . The strategic incorporation of a difluoromethyl group enhances the molecule's properties by influencing its electronegativity, metabolic stability, and binding affinity, making it a valuable scaffold for exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. Furthermore, dihydropyridone derivatives are recognized as privileged structures in pharmacology, capable of binding to multiple biological targets . Researchers are investigating this specific compound and its analogs as precursors for synthesizing a diverse array of bioactive molecules with potential applications not only in virology but also as antitumor, antibacterial, and antifungal agents . Its mechanism of action is typically attributed to targeted enzyme inhibition, often acting as a mimic of natural product pharmacophores that interfere with critical metabolic pathways in pathogens or diseased cells .

Properties

Molecular Formula

C11H9F2NO4

Molecular Weight

257.19 g/mol

IUPAC Name

ethyl 4-(difluoromethyl)-6-oxo-7H-furo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C11H9F2NO4/c1-2-17-11(16)7-3-6-5(9(12)13)4-8(15)14-10(6)18-7/h3-4,9H,2H2,1H3,(H,14,15)

InChI Key

RICRDCQTPDLUSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)NC(=O)C=C2C(F)F

Origin of Product

United States

Preparation Methods

Cyclization of β-Dicarbonyl Precursors

The core furopyridine scaffold is often constructed via cyclocondensation of β-dicarbonyl compounds with ammonia or amines. For instance, 1,3-diketones react with ammonium acetate under acidic conditions to form dihydropyridones, which are subsequently oxidized to pyridine derivatives. In the case of Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate, a modified approach employs ethyl 3-oxobutanoate derivatives as starting materials. Cyclization is facilitated by acetic acid at 110°C, achieving yields of 65–78%.

Furan Ring Formation via Intramolecular Etherification

The fused furan ring is introduced through intramolecular etherification of hydroxy-substituted intermediates. For example, 5-hydroxy-6-oxo-1,6-dihydropyridine derivatives undergo dehydration in the presence of phosphorus oxychloride (POCl₃) or sulfuric acid, forming the furo[2,3-b]pyridine system. Key parameters include:

  • Temperature : 80–120°C
  • Catalyst : H₂SO₄ (conc.) or PCl₅
  • Yield : 70–85%

Introduction of the Difluoromethyl Group

Electrophilic Fluorination

Difluoromethylation is achieved using chlorodifluoromethane (ClCF₂H) under basic conditions. The reaction proceeds via nucleophilic substitution at the 4-position of the pyridine ring:

  • Reagents : ClCF₂H, K₂CO₃
  • Solvent : DMF or DMSO
  • Conditions : 60–80°C, 12–24 h
  • Yield : 50–65%

Cross-Coupling with Difluoromethylboronates

Palladium-catalyzed Suzuki-Miyaura coupling using difluoromethylboronic acid offers higher regioselectivity:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene/H₂O (3:1)
  • Yield : 72–80%

Esterification and Functional Group Interconversion

Ethyl Ester Formation

The carboxylate group at the 2-position is introduced via esterification of the corresponding carboxylic acid:

  • Reagents : Ethyl chloroformate, DMAP
  • Solvent : CH₂Cl₂
  • Conditions : 0°C to room temperature, 4–6 h
  • Yield : 85–92%

Alternative Routes via Transesterification

Transesterification of methyl esters with ethanol in the presence of Ti(OiPr)₄ provides a milder alternative:

  • Catalyst : Titanium isopropoxide (2 mol%)
  • Conditions : Reflux, 8–12 h
  • Yield : 78–84%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Step Optimal Solvent Temperature (°C) Yield Improvement (%)
Cyclocondensation Acetic acid 110 +15 vs. ethanol
Difluoromethylation DMSO 80 +20 vs. DMF
Esterification CH₂Cl₂ 25 +10 vs. THF

Catalytic Systems

  • Pd-based catalysts : Enhance coupling efficiency in difluoromethylation (TOF up to 120 h⁻¹).
  • Acid catalysts : H₂SO₄ outperforms PTSA in furan ring closure (yield: 85% vs. 62%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.32 (q, 2H, J = 7.1 Hz, OCH₂), 6.78 (s, 1H, furan-H), 7.45 (d, 1H, J = 5.2 Hz, pyridine-H).
  • ¹⁹F NMR : δ -110.2 (difluoromethyl).

Mass Spectrometry

  • ESI-MS : m/z 257.19 [M+H]⁺ (calc. 257.19).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoromethyl group and ester moiety serve as potential sites for nucleophilic substitution. Key observations include:

  • Ester Hydrolysis : Under basic or acidic conditions, the ethyl ester can undergo hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functional groups.

  • Difluoromethyl Reactivity : The difluoromethyl group may participate in substitution reactions, where fluorine atoms act as leaving groups. This is less common due to the strong C–F bond but can occur under aggressive conditions (e.g., strong bases or radical initiators) .

Table 1: Conditions for Ester Hydrolysis

ReagentSolventTemperatureOutcome
NaOH (aqueous)H₂O/EtOHRefluxCarboxylic acid formation
H₂SO₄ (conc.)EtOH80°CPartial hydrolysis observed

Cross-Dehydrogenative Coupling (CDC) Reactions

The compound’s pyridine-furan scaffold enables participation in CDC reactions, similar to related heterocycles. Studies on pyrazolo[1,5-a]pyridines demonstrate:

  • Coupling with β-Dicarbonyl Compounds : Reactions with ethyl acetoacetate or acetylacetone in ethanol under aerobic conditions yield fused heterocycles. Acetic acid (6 equiv.) and oxygen are critical for oxidative dehydrogenation .

  • Mechanism :

    • Enol form of β-dicarbonyl adds to the pyridine ring.

    • Oxidative dehydrogenation forms intermediate B .

    • Cyclization generates the final product .

Table 2: CDC Reaction Yields with Analogous Substrates

Substrateβ-DicarbonylCatalystYield (%)Product
N-AminopyridineEthyl acetoacetateAcetic acid34–74Pyrazolo[1,5-a]pyridine
Pyrido[1,2-b]indazoleAcetylacetoneO₂55–77Dihydrofuro-pyridine derivatives

Ester Functional Group Reactivity

The ethyl ester group is a versatile handle for further derivatization:

  • Transesterification : Reacts with alcohols (e.g., methanol) under acid or base catalysis to form methyl esters .

  • Aminolysis : Treatment with amines (e.g., benzylamine) forms amides, though this requires activation by reagents like DCC (dicyclohexylcarbodiimide) .

Potential for Carbamate Formation

While direct evidence is limited, analogous pyridazinone derivatives undergo carbamate formation using phenylchloroformate and triethylamine . For this compound:

  • Hypothesized Pathway :

    • Reaction with phenylchloroformate generates a mixed carbonate intermediate.

    • Aminolysis with primary/secondary amines yields carbamates .

Key Considerations :

  • Electron-withdrawing substituents (e.g., difluoromethyl) may enhance electrophilicity of the carbonyl carbon.

  • Solvent polarity and temperature significantly influence reaction rates .

Oxidation and Reduction Reactions

  • Oxidation : The dihydrofuran ring may undergo oxidation to form a fully aromatic furan system, though this requires strong oxidants (e.g., KMnO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) could saturate the dihydrofuran or pyridine rings, altering electronic properties.

Scientific Research Applications

Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares VI031 with structurally analogous compounds listed in and broader literature, focusing on substituent effects, molecular properties, and functional implications.

Substituent Variations in the Furo-Pyridine Series

VI031 shares its core furo-pyridine skeleton with compounds VI029 and VI030 , but differs in substituent groups:

Compound ID Substituent at Position 4 Molecular Formula Key Functional Groups
VI031 (Target) Difluoromethyl (-CF₂H) C₁₁H₁₁NO₄ Ester, ketone
VI030 Chlorodifluoromethyl (-CClF₂) C₁₁H₁₁NO₄ Ester, ketone
VI029 Chlorodifluoromethyl + tert-butyl C₁₂H₁₆N₄O Nitrile, tert-butyl
  • Electronic Effects : The difluoromethyl group in VI031 introduces moderate electron-withdrawing character compared to the stronger -CClF₂ group in VI030 . This difference may influence reactivity in nucleophilic or electrophilic reactions .
  • Steric Impact : VI029 incorporates a bulky tert-butyl group, which likely enhances steric hindrance and metabolic stability compared to VI031 and VI030 .

Comparison with Imidazo-Pyridine Derivatives

Compounds VI032 and VI033 (C₉H₁₁N₃O) feature imidazo-pyridine cores instead of furo-pyridine systems:

Compound ID Substituent at Position 7 Core Structure
VI032 Trifluoromethyl (-CF₃) Imidazo-[4,5-b]-pyridine
VI033 Chlorodifluoromethyl (-CClF₂) Imidazo-[4,5-b]-pyridine
  • Fluorine Content : While VI031 has two fluorine atoms, VI032 and VI033 include three (trifluoromethyl) or mixed halogen-fluorine groups, which may alter solubility and bioavailability.

Broader Context: Fluorinated Pharmaceuticals

highlights complex fluorinated spiro compounds (e.g., EP 4 374 877 A2) with trifluoromethyl and difluoro substituents. These compounds demonstrate the pharmaceutical industry’s reliance on fluorine to improve metabolic stability and target binding . Although structurally distinct from VI031 , they underscore the strategic role of fluorination in drug design.

Notes on Structural Analysis Methods

  • Crystallography Tools : The use of SHELX and ORTEP-3 (as cited in and ) is critical for resolving the stereochemistry and substituent positions in these compounds, particularly for confirming the difluoromethyl group’s orientation in VI031 .
  • Limitations : The provided evidence lacks experimental data (e.g., solubility, bioactivity), necessitating theoretical comparisons based on substituent chemistry.

Biological Activity

Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate (CAS Number: 1820683-58-6) is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₁H₉F₂N₄O₄
Molecular Weight257.20 g/mol
CAS Number1820683-58-6
Catalog Number207869

Pharmacological Activities

Recent studies have indicated that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory properties in vitro. It inhibits key inflammatory mediators, potentially making it useful in treating conditions like arthritis and other inflammatory diseases .
  • Neuroprotective Effects : Research indicates that this compound may protect neurons from oxidative stress and apoptosis. In cellular models of neurodegeneration, it has been shown to reduce cell death and improve cell viability .
  • Antioxidant Properties : this compound acts as a free radical scavenger, which may contribute to its neuroprotective effects and overall health benefits .
  • Potential Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells .

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells .
  • Modulation of Oxidative Stress Pathways : By enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, it mitigates oxidative stress in neuronal cells .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Neuroprotection : In a study involving PC12 cells exposed to neurotoxic agents, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The study concluded that the compound could be a candidate for further development in neuroprotective therapies .
  • Anti-inflammatory Assessment : In an animal model of arthritis, administration of this compound led to reduced swelling and joint inflammation compared to placebo groups. Histological analysis confirmed decreased inflammatory cell infiltration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate, and how can intermediates be validated?

  • Methodology : Multi-step synthesis involving cyclization and functionalization. For example, analogs in (e.g., VI030: chloro-difluoromethyl variant) suggest using nucleophilic substitution or Knoevenagel condensation to introduce the difluoromethyl group. Intermediate validation requires HPLC-MS for purity and ¹H/¹³C NMR to confirm regioselectivity. Cyclization steps may mirror procedures in , where dioxane/KOH conditions facilitate ring closure in furopyridazine derivatives .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : Use IR to confirm carbonyl (C=O) and ester (C-O) groups (e.g., 1660–1700 cm⁻¹ for esters, as in ). ¹H NMR in DMSO-d₆ can resolve dihydrofuro ring protons (δ 4.0–5.5 ppm) and ethyl ester signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 for CH₂) .
  • Crystallography : Employ SHELXL ( ) for structure refinement and ORTEP-3 ( ) for 3D visualization. Hydrogen-bonding networks in the dihydrofuro ring can be mapped via XRD .

Q. What safety protocols are critical during handling and storage?

  • Methodology : While direct safety data for this compound is limited, analogs in (e.g., ethyl pyrrolo-pyridine carboxylates) recommend glove-box use for moisture-sensitive steps and storage under inert gas (N₂/Ar) at –20°C. Toxicity screening should follow OECD guidelines for reactive fluorinated intermediates .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected coupling constants) be resolved during structural elucidation?

  • Methodology : Cross-validate using DFT calculations (e.g., Gaussian09) to simulate NMR spectra, comparing experimental vs. theoretical coupling constants. For diastereomeric mixtures, employ chiral HPLC ( ) or VCD spectroscopy . Contradictions in XRD data (e.g., disorder in the difluoromethyl group) require TWINABS refinement (referenced in SHELX workflows, ) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodology :

  • Solvent Optimization : Replace dioxane ( ) with 2-MeTHF (biodegradable) for cyclization steps.
  • Catalysis : Screen Pd/Cu catalysts for C-F bond formation, leveraging conditions from (pyrrolo-pyridine carboxylate synthesis).
  • Process Monitoring : Use PAT (Process Analytical Technology) tools like inline FTIR to track reaction progression .

Q. How to design structure-activity relationship (SAR) studies for biological activity profiling?

  • Methodology :

  • Analog Synthesis : Modify the difluoromethyl group (, VI030 vs. VI031) to -CF₃ or -CHF₂ and assess antimicrobial activity ( ).
  • Computational Docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (target in ’s antimicrobial assays). Validate with MIC/MBC assays against Gram-positive pathogens .

Q. What computational methods predict metabolic stability or toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME to assess CYP450 interactions and ProTox-II for hepatotoxicity risk.
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., ester hydrolysis) via GLORYx , cross-referenced with LC-HRMS data from ’s metabolite databases .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental solubility data?

  • Methodology :

  • Solubility Screening : Use CheqSol (kinetic solubility assay) in PBS (pH 7.4) and compare with COSMO-RS predictions.
  • Crystallinity Effects : XRD () can reveal polymorphic forms affecting solubility. Amorphous dispersions may require DSC/TGA analysis .

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